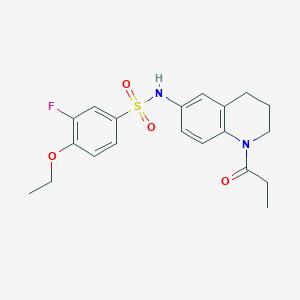
4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H22F N1O2S
- Molecular Weight : 345.45 g/mol
The presence of the ethoxy and fluoro groups, along with the tetrahydroquinoline moiety, suggests that this compound may exhibit diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-ethoxy-3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have shown significant anticancer activity. For instance, derivatives of tetrahydroquinoline have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxicity of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was found that several derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer properties. The following table summarizes the cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 15.0 |
| 4-Ethoxy... | HeLa | 10.0 |
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes that are critical in various metabolic pathways. For instance, it has been tested against urease and other enzymes relevant to cancer metabolism.
Enzyme Inhibition Study
A study demonstrated that This compound inhibited urease with a Ki value of approximately 20 µM. This inhibition could potentially lead to decreased ammonia production in tumors, which is beneficial for cancer therapy.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
Inflammation Model Study
In a model using lipopolysaccharide (LPS)-stimulated macrophages, 4-ethoxy... significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 4-Ethoxy... | 70 | 90 |
The proposed mechanism of action for This compound involves multiple pathways:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in cancer metabolism.
- Modulation of Cytokine Production : Reducing inflammatory mediators.
- Induction of Apoptosis : Potentially through mitochondrial pathways.
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-3-20(24)23-11-5-6-14-12-15(7-9-18(14)23)22-28(25,26)16-8-10-19(27-4-2)17(21)13-16/h7-10,12-13,22H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCMLMZMLXLPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













